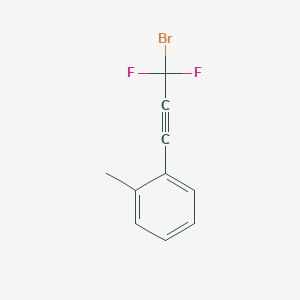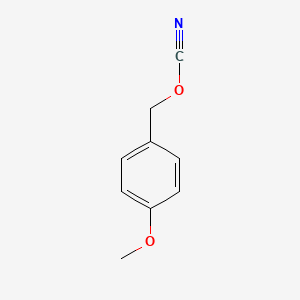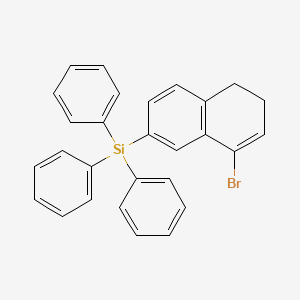
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane is an organosilicon compound that features a brominated naphthalene moiety attached to a triphenylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane typically involves the bromination of a naphthalene derivative followed by a coupling reaction with triphenylsilane. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boron reagent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane can undergo various types of chemical reactions, including:
Oxidation: The brominated naphthalene moiety can be oxidized to form corresponding naphthoquinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydrogenated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane depends on its specific application. In general, the compound can interact with various molecular targets through its brominated naphthalene moiety and triphenylsilane group. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: A brominated naphthalene derivative with similar structural features.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Another brominated naphthalene compound with slight structural differences.
Uniqueness
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane is unique due to the presence of the triphenylsilane group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
922715-01-3 |
|---|---|
Molecular Formula |
C28H23BrSi |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(8-bromo-5,6-dihydronaphthalen-2-yl)-triphenylsilane |
InChI |
InChI=1S/C28H23BrSi/c29-28-18-10-11-22-19-20-26(21-27(22)28)30(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-21H,10-11H2 |
InChI Key |
PYZBMCHYOXJRKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


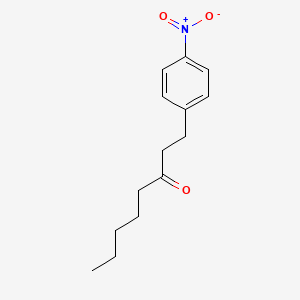
![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
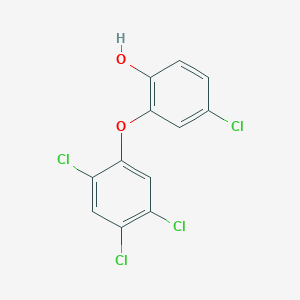

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
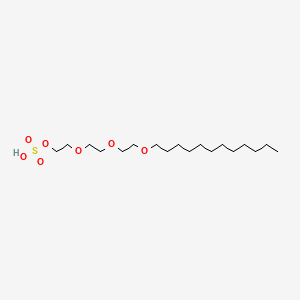
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
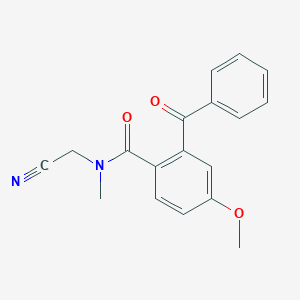

![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)
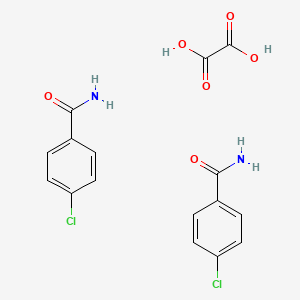
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
